molecular formula C9H9BrO2S B3112177 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid CAS No. 188240-63-3

3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid

Cat. No.: B3112177
CAS No.: 188240-63-3
M. Wt: 261.14 g/mol
InChI Key: GTEYDYFYADFBHL-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For instance, the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes . Other significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of this compound is a derivative of this basic structure .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, a [3+2] cycloaddition reaction of a thiophene derivative with an alkyne moiety and regioselective cycloisomerization can lead to new thiophenes .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthesis method for 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes has been developed, achieved through cyclocondensation involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showcasing the versatility of such compounds in creating heterocyclic structures (Sabnis & Rangnekar, 1992).
  • Research on bromination and formylation of related thiophene derivatives indicates the potential for generating diverse bromo-compounds and exploring their chemical properties, which could be relevant for compounds like 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid (Drewry & Scrowston, 1969).

Applications in Heterocyclic Chemistry and Organic Synthesis

  • The synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids demonstrates the role of similar thiophene derivatives in forming complex organic structures, which may be extrapolated to the applications of this compound (Shipilovskikh et al., 2009).

Potential in Luminescent Materials and Supramolecular Chemistry

  • Studies on luminescent supramolecular assemblies involving dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids highlight the potential of thiophene derivatives in the development of materials with unique optical properties, which might extend to this compound (Osterod et al., 2001).

Biomedical Applications and Drug Synthesis

  • The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent for anticancer activity demonstrates the potential biomedical applications of thiophene derivatives, which may include compounds like this compound (Abdel-Motaal et al., 2020).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the future directions in the research of 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in medicine and industry.

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEYDYFYADFBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC(=C2C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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